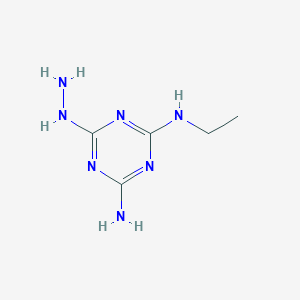
N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H15N7. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. This cascade reaction proceeds through the formation of intermediate compounds, which undergo rearrangement and alkylation to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as an antitumor agent and in other therapeutic areas.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit adenosine A2a receptors, which play a role in various physiological processes. The compound’s structure allows it to interact with these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
10409-75-3 |
|---|---|
Molecular Formula |
C5H11N7 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-N-ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H11N7/c1-2-8-4-9-3(6)10-5(11-4)12-7/h2,7H2,1H3,(H4,6,8,9,10,11,12) |
InChI Key |
PESCTBYDMZJBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
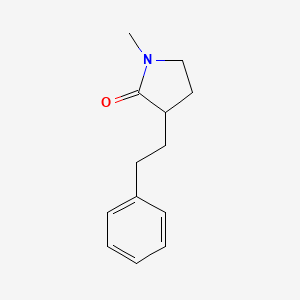
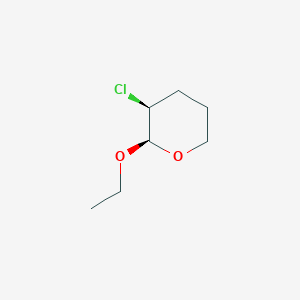
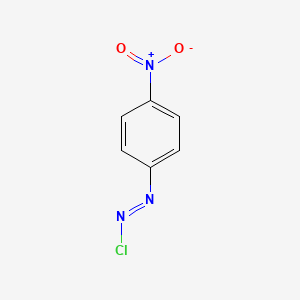





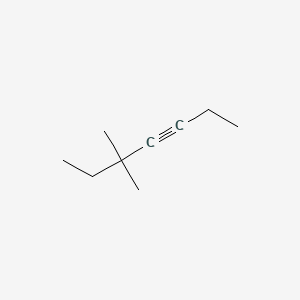
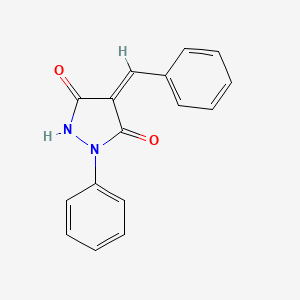
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


